molecular formula C9H7Cl3O2 B1622614 2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride CAS No. 585518-43-0

2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride

Cat. No. B1622614
M. Wt: 253.5 g/mol
InChI Key: BISYZGQISKMLCM-UHFFFAOYSA-N
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Description

“2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C9H7Cl3O2 and a molecular weight of 253.51 . It is also known by its synonyms, which include “(2,4-DICHLORO-6-METHYL-PHENOXY)-ACETYL CHLORIDE” and "Acetyl chloride, 2-(2,4-dichloro-6-methylphenoxy)-" .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride” consists of a benzene ring substituted with two chlorine atoms, a methyl group, and an acetyl chloride group attached through an oxygen atom .


Physical And Chemical Properties Analysis

“2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride” has physical and chemical properties typical of acetyl chloride compounds. It has a molecular weight of 253.51 . More specific information about its melting point, boiling point, density, and other physical properties was not found in the available resources.

Safety And Hazards

Acetyl chloride compounds, including “2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride”, are typically hazardous. They are highly flammable and can cause severe skin burns and eye damage . They should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions for the use and study of “2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride” are not clear from the available information. It is mentioned as a biochemical for proteomics research , suggesting potential applications in biological and medical research.

properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISYZGQISKMLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395310
Record name 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride

CAS RN

585518-43-0
Record name 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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